(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol
Overview
Description
(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 4 and 5 positions of the oxazoline ring makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-phenylethanol with ethyl chloroformate under basic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the oxazoline ring results in the formation of an amino alcohol.
Scientific Research Applications
(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating chiral recognition processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful as a ligand in catalytic processes. Additionally, the chiral centers allow for enantioselective interactions with biological molecules, which can be exploited in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-Dihydroxy-2-phenyl-2-oxazoline: Similar structure but with hydroxyl groups at the 4 and 5 positions.
(4S,5S)-4,5-Dimethyl-2-oxazoline: Similar oxazoline ring but with methyl groups instead of ethyl and phenyl groups.
Uniqueness
(4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol is unique due to its specific chiral centers and the presence of both ethyl and phenyl groups. These structural features contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
[(4S,5S)-2-ethyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11-13-10(8-14)12(15-11)9-6-4-3-5-7-9/h3-7,10,12,14H,2,8H2,1H3/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOYBTRDWOUZTG-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(C(O1)C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=N[C@H]([C@@H](O1)C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51594-33-3 | |
Record name | (4S,5S)-(-)-2-Ethyl-5-phenyl-2-oxazoline-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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